Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . This method allows for the production of the target compound with high purity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: Contains an additional methyl group on the nitrogen atom.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H5BrN2O3 |
---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10) |
InChI Key |
QMFWQVODXGJTJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=O)C(=C1)Br |
Origin of Product |
United States |
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